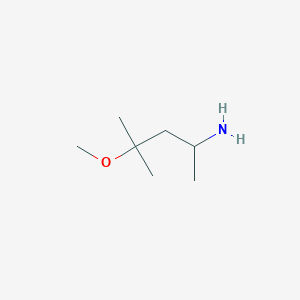

4-Methoxy-4-methylpentan-2-amine

Description

Contextualization within Aliphatic Amine Chemistry

Aliphatic amines are organic molecules that feature a nitrogen atom bonded to at least one alkyl group. They are characterized by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic properties to the molecule. The structure of 4-Methoxy-4-methylpentan-2-amine, with its primary amine group at the 2-position and a sterically hindered quaternary center at the 4-position, places it firmly within this chemical family.

The reactivity of the amine group is influenced by both electronic and steric factors. The primary amine in this compound is expected to exhibit typical reactivity for its class, such as salt formation with acids, acylation, and alkylation. However, the presence of the bulky tert-butyl-like methoxy-methyl group at the 4-position may sterically hinder reactions at the amine center, potentially leading to selective reactivity. Furthermore, the methoxy (B1213986) group, with its electron-donating inductive effect, could subtly modulate the basicity of the amine.

Significance as a Chiral Amine Building Block in Organic Synthesis

Chiral amines are of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds. sigmaaldrich.comnih.gov They are frequently incorporated into the final structure of a target molecule or used as chiral auxiliaries and catalysts to control the stereochemical outcome of a reaction. sigmaaldrich.comwiley-vch.de The value of a chiral amine is often determined by the specific stereochemical arrangement of its substituents and its ability to impart that chirality to new molecules.

This compound possesses a stereocenter at the carbon atom bearing the amine group (C2). This intrinsic chirality makes it a potentially valuable building block in asymmetric synthesis. The combination of a chiral center and a nearby quaternary carbon atom is a structural motif that can offer unique stereochemical control in synthetic transformations. The development of methods for the enantioselective synthesis of such γ-branched aliphatic amines is an active area of research, highlighting the potential utility of compounds like this compound. researchgate.netacs.org

Overview of Academic Research Perspectives on this compound

While extensive, dedicated research focusing solely on this compound is not widely published, its chemical properties and structure suggest its potential utility in various research and development applications. The compound is available from several chemical suppliers, indicating its use in synthetic chemistry. chemicalbook.comchemicalbook.com

The primary research perspective on this compound appears to be as a synthetic intermediate or a building block for more complex molecules. Its structural features, particularly the chiral amine and the methoxy group, make it a candidate for the synthesis of novel ligands for catalysis or as a component in the development of new pharmaceutical scaffolds.

The synthesis of this compound would likely involve the reductive amination of the corresponding ketone, 4-methoxy-4-methylpentan-2-one. This ketone is a known compound used as a solvent and in various chemical processes. noaa.govnih.gov The conversion of this ketone to the chiral amine would require stereoselective methods to obtain enantiomerically pure material.

Below is a data table summarizing the known properties of this compound.

| Property | Value |

| CAS Number | 79090-59-8 |

| Molecular Formula | C7H17NO |

| Molecular Weight | 131.22 g/mol |

Data sourced from chemical supplier and database information. chemicalbook.comchemicalbook.com

Further research into the specific applications and synthetic utility of this compound is needed to fully elucidate its role in contemporary chemical research.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-4-methylpentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(8)5-7(2,3)9-4/h6H,5,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGSAMCDSFWBGCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(C)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79090-59-8 | |

| Record name | 4-methoxy-4-methylpentan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization of 4 Methoxy 4 Methylpentan 2 Amine

Diversification through Functionalization Reactions

The primary amine group is a prime target for a multitude of functionalization reactions, allowing for the synthesis of a wide range of derivatives with tailored properties.

Acylation and Sulfonylation of the Amine

The amine group of 4-Methoxy-4-methylpentan-2-amine readily reacts with acylating agents such as acid chlorides and anhydrides to form stable amide derivatives. This reaction proceeds through a nucleophilic acyl substitution mechanism. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the parent amine.

Table 1: Examples of Acylation and Sulfonylation Reactions

| Reactant | Reagent | Product Type |

|---|---|---|

| This compound | Acetyl chloride | N-acetylated amide |

| This compound | Benzoyl chloride | N-benzoylated amide |

Alkylation and Reductive Alkylation to Higher Order Amines

Direct alkylation of this compound with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method often suffers from a lack of selectivity, yielding a mixture of products.

A more controlled and widely used method for preparing higher-order amines is reductive amination. pearson.comorganicchemistrytutor.com This process involves the reaction of the primary amine with an aldehyde or a ketone to form an intermediate imine, which is then reduced in situ to the corresponding secondary or tertiary amine. pearson.comorganicchemistrytutor.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). organic-chemistry.orgchemistrysteps.com The advantage of reductive amination lies in its ability to provide a high degree of control over the final product, making it a cornerstone of amine synthesis. organicchemistrytutor.comorganic-chemistry.org For instance, reacting this compound with an aldehyde in the presence of a suitable reducing agent will selectively yield a secondary amine.

Formation of Imine, Enamine, and Schiff Base Derivatives

The reaction of this compound, a primary amine, with aldehydes or ketones under acid catalysis leads to the formation of imines, also known as Schiff bases. libretexts.orglibretexts.org This reversible reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. libretexts.orglibretexts.org

Enamine formation, conversely, occurs when a secondary amine reacts with an aldehyde or ketone. libretexts.orgwikipedia.org Since this compound is a primary amine, it will preferentially form an imine. wikipedia.orgmakingmolecules.com However, if this compound is first converted to a secondary amine via alkylation, this secondary amine derivative can then be used to synthesize enamines. wikipedia.orgmakingmolecules.com Enamines are versatile synthetic intermediates due to their nucleophilic character at the α-carbon. wikipedia.orgmakingmolecules.com

Oxidative Transformations of the Amine Moiety

The primary amine group of this compound can undergo oxidation to various products depending on the oxidizing agent and reaction conditions. The electrochemical oxidation of aliphatic amines has been studied, and the general mechanism often involves the initial formation of a radical cation. mdpi.comacs.org For primary aliphatic amines, oxidation can lead to the formation of aldehydes or ketones. electrochem.orgrsc.org For instance, silver-catalyzed oxidation of primary aliphatic amines with persulfate has been shown to yield aldimines, which can then be hydrolyzed to aldehydes. rsc.org Other oxidizing agents, such as those based on copper, can also catalyze the oxidative deamination of primary amines to the corresponding aldehydes. electrochem.org The oxidation of primary amines can also be achieved using reagents like ozone or manganese dioxide, which can lead to a variety of products including N-oxides and dealkylated amines. dtic.mil

Incorporation into Complex Molecular Architectures and Analogues

The reactivity of the amine functionality makes this compound a valuable synthon for the construction of more complex molecules. Through the reactions described above—acylation, alkylation, imine formation, and others—this compound can be incorporated into larger molecular frameworks. For example, its derivatives can serve as ligands for metal complexes or as key intermediates in the synthesis of biologically active compounds and functional materials. The ability to readily form new carbon-nitrogen and other heteroatom bonds allows for its integration into diverse molecular scaffolds, highlighting its utility as a versatile building block in organic synthesis.

Multi-component Reactions Involving this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the initial components. The participation of this compound in such reactions would primarily be through its nucleophilic primary amine group. However, the steric bulk surrounding this amine is a critical factor that would likely influence its reactivity.

One of the most prominent MCRs involving primary amines is the Ugi four-component reaction (U-4CR) . This reaction typically combines a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.orgnumberanalytics.com The initial step involves the formation of an imine from the amine and the carbonyl compound. For this compound, the significant steric hindrance around the amino group could potentially slow down this imine formation, which is a known challenge for sterically encumbered amines in Ugi reactions. acs.orgnih.gov Studies on other hindered amines have shown that while the reaction can proceed, it may require longer reaction times or specialized conditions to achieve satisfactory yields. acs.org

Another important MCR is the Passerini three-component reaction , which involves an isocyanide, a carbonyl compound, and a carboxylic acid to yield an α-acyloxy amide. wikipedia.orgnih.gov While the Passerini reaction does not directly involve an amine as a primary reactant, modifications and related reactions sometimes utilize amine derivatives. The reactivity of systems analogous to this compound, such as β-amino alcohols, has been explored in Passerini-type reactions, suggesting that the presence of a heteroatom at the β-position can influence the reaction's course. acs.org

The expected reactivity of this compound in these MCRs is summarized in the table below, based on analogous reactions with other sterically hindered amines.

| Multi-component Reaction | Reactants | Expected Product Type | Potential Challenges and Considerations |

| Ugi Reaction | Aldehyde/Ketone, this compound, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Steric hindrance from methyl groups may slow imine formation and reduce overall yield. acs.orgnih.gov |

| Passerini-type Reactions | Aldehyde/Ketone, Isocyanide, Carboxylic Acid (or surrogate) | α-Acyloxy Amide derivatives | While not a direct participant, the structural motifs of this compound are seen in substrates for related transformations. acs.orgrsc.orgacs.org |

Cyclization Reactions for Heterocyclic Scaffolds

The structure of this compound, with its primary amine and a β-methoxy group, provides a basis for its potential use in the synthesis of heterocyclic compounds. The nitrogen atom of the amine can act as a nucleophile to initiate cyclization, while the rest of the molecule forms the backbone of the resulting ring system.

The synthesis of pyrimidines , a class of nitrogen-containing heterocycles, can be achieved from β-amino alcohols, which are structurally similar to this compound. acs.orgnih.gov For instance, β-amino alcohols can be converted to pyrimidinones (B12756618) and subsequently to substituted pyrimidines. acs.org This suggests a potential pathway where this compound could, under appropriate conditions, react with reagents like cyanogen (B1215507) bromide followed by condensation with an alkyne to form a pyrimidine (B1678525) core. acs.org

Another important class of heterocycles, tetrazoles , can be synthesized from primary amines. organic-chemistry.orgnih.govacs.org A common method involves the reaction of a primary amine with triethyl orthoformate and sodium azide. nih.gov The steric hindrance of this compound might influence the rate and yield of such a reaction, a phenomenon observed with other sterically hindered amines in tetrazole synthesis. acs.orgacs.org

The table below outlines potential cyclization reactions for forming heterocyclic scaffolds from this compound, based on reactions of analogous compounds.

| Heterocyclic Scaffold | General Reaction Type | Potential Reagents for Analogy-Based Synthesis | Key Intermediates in Analogous Reactions |

| Pyrimidines | Condensation/Cyclization | Cyanogen bromide, ethyl propiolate | Substituted pyrimidinones acs.org |

| Tetrazoles | Cycloaddition | Triethyl orthoformate, sodium azide | Imidoyl azides organic-chemistry.org |

| Pyrrolidines/Piperidines | Intramolecular Cyclization | Requires prior functionalization to introduce an electrophilic center | Aza-anions of β-amino esters nih.govnih.gov |

It is important to reiterate that the reactivity discussed in this article is based on established chemical principles and analogies to structurally similar compounds. Experimental validation is necessary to confirm the actual chemical behavior of this compound in these multi-component and cyclization reactions.

Advanced Spectroscopic and Computational Characterization of 4 Methoxy 4 Methylpentan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

1H, 13C, and Two-Dimensional NMR Techniques for Structural Elucidation

No published studies containing ¹H, ¹³C, or two-dimensional NMR data for 4-Methoxy-4-methylpentan-2-amine were identified. This information is fundamental for the definitive structural elucidation of the molecule. While spectral data for related compounds such as 4-Methoxy-4-methyl-2-pentanone are available, direct extrapolation to the amine derivative would be speculative and not scientifically rigorous. chemicalbook.comresearchgate.netnih.govsigmaaldrich.com

Stereochemical Assignment via Advanced NMR Methods

There is no available information regarding the stereochemical assignment of this compound using advanced NMR methods, such as Nuclear Overhauser Effect (NOE) spectroscopy or the use of chiral resolving agents. The molecule contains a chiral center at the C2 position, and potentially a second at the C4 position if resolution of atropisomers were possible, but no data on its stereoisomers exists in the literature.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

No high-resolution mass spectrometry data for this compound has been published. HRMS is crucial for confirming the elemental composition of a molecule through accurate mass determination. Furthermore, no fragmentation analysis, which would provide insight into the molecule's structure and stability under mass spectrometric conditions, is available. The NIST WebBook provides mass spectrometry data for the related ketone, 4-methoxy-4-methyl-2-pentanone, but not for the amine. nist.govnist.gov

Chromatographic Separation and Detection Methods

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

There are no published methods for the chiral separation of the enantiomers of this compound by High-Performance Liquid Chromatography (HPLC). Consequently, there is no data on the determination of enantiomeric excess for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Volatile Impurities

No specific GC-MS methods for the purity assessment of this compound or the identification of its volatile impurities have been reported in the scientific literature. While GC-MS data is available for 4-methoxy-4-methyl-2-pentanone, this does not provide direct information for the amine analog. nist.govnist.gov

An article on the advanced spectroscopic and computational characterization of the chemical compound this compound cannot be generated.

A thorough search of scientific databases and literature has revealed a significant lack of published research for this specific molecule. There is no available data regarding its analysis by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), nor are there any computational chemistry studies, such as Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations.

The information required to populate the requested sections and data tables on electronic structure, conformational analysis, spectroscopic parameters, and reaction pathways does not exist in the public scientific domain. Key chemical and research databases show entries for similar but structurally distinct molecules, such as the ketone analogue 4-Methoxy-4-methylpentan-2-one, but not for the specified amine.

Due to the absence of the necessary scientific findings, creating a detailed and accurate article that adheres to the provided outline is not possible.

Applications of 4 Methoxy 4 Methylpentan 2 Amine in Contemporary Organic Synthesis and Catalysis

Utilization as a Chiral Building Block for Asymmetric Synthesis

The structure of 4-Methoxy-4-methylpentan-2-amine possesses a chiral center at the carbon atom bearing the amine group (C2). This inherent chirality, in principle, allows for its use as a chiral building block in asymmetric synthesis. Chiral amines are fundamental in the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical and agrochemical industries.

Theoretically, the resolution of racemic this compound into its individual enantiomers would provide access to valuable chiral synthons. These enantiopure amines could then be incorporated into larger molecules, transferring their stereochemical information to the final product. However, there is a lack of published research detailing the practical application or specific methodologies for the use of this compound as a chiral building block in asymmetric synthesis.

Role in Ligand Design for Metal-Catalyzed Organic Transformations

Amines are common functional groups used in the design of ligands for metal catalysts. The nitrogen atom can coordinate to a metal center, and modifications to the amine's structure can influence the steric and electronic properties of the resulting catalyst. These properties, in turn, control the activity, selectivity, and scope of metal-catalyzed reactions.

Given its structure, this compound could potentially be used to create novel ligands. The methoxy (B1213986) group could also act as a secondary coordination site, making it a potential bidentate ligand. Such ligands are highly sought after in catalysis for their ability to form stable complexes with metal ions. Despite this potential, there are no specific studies in the available literature that describe the synthesis of ligands derived from this compound or their application in metal-catalyzed organic transformations.

Precursor for the Synthesis of Advanced Organic Intermediates

The primary role of many simple amines in industrial and laboratory settings is to serve as a precursor for more complex and functionalized molecules. The amine group in this compound can undergo a variety of chemical transformations, such as alkylation, acylation, and condensation reactions, to yield a diverse range of advanced organic intermediates.

The existence of derivatives such as N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine and (4-Methoxy-4-methylpentan-2-yl)(1-methoxybutan-2-yl)amine in chemical databases suggests its use as a foundational molecule. These derivatives could find applications in various fields, but specific research detailing the synthesis and utility of advanced intermediates derived from this compound is not extensively documented.

A plausible synthetic route to this compound itself is the reductive amination of the corresponding ketone, 4-Methoxy-4-methylpentan-2-one. This ketone is a known solvent and chemical intermediate.

Table 1: Related Compounds and Potential Precursors

| Compound Name | CAS Number | Molecular Formula | Role/Relationship |

| This compound | 79090-59-8 | C₇H₁₇NO | Target Compound |

| 4-Methoxy-4-methylpentan-2-one | 107-70-0 | C₇H₁₄O₂ | Potential Precursor |

| N-(4-Methoxy-4-methylpentan-2-yl)hexan-1-amine | Not Available | C₁₃H₂₉NO | Derivative |

| (4-Methoxy-4-methylpentan-2-yl)(1-methoxybutan-2-yl)amine | 1340209-38-2 | C₁₂H₂₇NO₂ | Derivative |

Emerging Applications in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Amines can participate in hydrogen bonding, a key interaction in the formation of supramolecular assemblies. The structure of this compound, with its amine and methoxy groups, could potentially engage in various non-covalent interactions, making it a candidate for the design of new supramolecular structures.

However, a review of the current literature reveals no specific research or emerging applications of this compound in the field of supramolecular chemistry. The design and synthesis of host-guest systems, self-assembling materials, or molecular sensors based on this compound have not been reported.

Future Research Directions and Unexplored Avenues for 4 Methoxy 4 Methylpentan 2 Amine

Development of Highly Efficient and Sustainable Synthetic Routes

Currently, information on the synthesis of 4-Methoxy-4-methylpentan-2-amine is limited, often pointing towards multi-step processes that may not be optimized for large-scale production or sustainability. Future research should focus on developing more efficient and environmentally friendly synthetic methods. Key areas of investigation could include:

Catalytic Hydrogenation: Exploring the catalytic hydrogenation of corresponding nitro compounds or oximes would be a primary avenue. Research in this area would involve screening different catalysts (e.g., palladium, platinum, nickel) and optimizing reaction conditions (temperature, pressure, solvent) to maximize yield and selectivity.

Reductive Amination: A one-pot reductive amination of a suitable ketone precursor could offer a more atom-economical route. This would involve investigating various reducing agents and ammonia (B1221849) sources to develop a high-yield, low-waste process.

Green Chemistry Approaches: The development of synthetic routes that align with the principles of green chemistry is crucial. This could involve using renewable starting materials, employing non-toxic solvents, and designing processes that minimize energy consumption and waste generation.

A comparative table of potential synthetic routes could guide this research:

| Synthetic Route | Potential Advantages | Key Research Challenges |

| Catalytic Hydrogenation | High yields, well-established technology. | Catalyst cost and deactivation, high pressure requirements. |

| Reductive Amination | Atom economy, potential for one-pot synthesis. | Selectivity control, optimization of reaction conditions. |

| Bio-catalytic Methods | High selectivity, mild reaction conditions. | Enzyme stability and availability, substrate scope. |

Discovery of Novel Reactivity and Functionalization Pathways

The presence of both a primary amine and an ether group in this compound suggests a rich and varied reactivity profile that remains largely unexplored. Future research should aim to elucidate the reactivity of this compound and explore pathways for its functionalization.

Amine Group Derivatization: The primary amine can serve as a handle for a wide range of chemical transformations, including acylation, alkylation, and arylation. Investigating these reactions would open the door to a vast library of derivatives with potentially new properties.

N-Heterocycle Synthesis: The bifunctional nature of this compound could be exploited in the synthesis of novel nitrogen-containing heterocyclic compounds, which are a cornerstone of medicinal chemistry and material science.

Coordination Chemistry: The amine group can act as a ligand for metal ions. Exploring the coordination chemistry of this compound could lead to new catalysts, metal-organic frameworks (MOFs), or imaging agents.

Advanced in silico Design and Prediction of Derivative Properties

Computational chemistry and molecular modeling offer powerful tools for accelerating the discovery and development of new molecules. Applying these methods to this compound and its potential derivatives could significantly streamline research efforts.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activity or physical properties of derivatives. This would involve creating a virtual library of compounds and using computational methods to screen for promising candidates before undertaking their synthesis.

DFT Calculations: Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. This information can be used to rationalize experimental observations and guide the design of new functional molecules.

Molecular Docking: If a biological target is identified, molecular docking studies could be used to predict the binding mode and affinity of this compound derivatives, aiding in the design of potent inhibitors or modulators.

Exploration of Specific Applications in Material Science and Fine Chemical Synthesis

The ultimate goal of studying a new chemical compound is often to find practical applications. The structural features of this compound suggest potential uses in several areas.

Building Block for Fine Chemicals: Due to its functional groups, this compound could serve as a valuable building block in the synthesis of more complex molecules, such as pharmaceuticals, agrochemicals, and specialty polymers.

Monomer for Polymer Synthesis: The primary amine group allows for its use as a monomer in the synthesis of polyamides, polyimides, and other nitrogen-containing polymers. The methoxy (B1213986) and methyl groups on the backbone could impart unique properties such as improved solubility or thermal stability.

Corrosion Inhibitors: Amines and their derivatives are often used as corrosion inhibitors for metals. The potential of this compound and its derivatives in this application warrants investigation.

Q & A

Basic: What are the common synthetic routes for 4-Methoxy-4-methylpentan-2-amine, and what key reaction conditions influence yield and purity?

Answer:

The synthesis of this compound typically involves reductive amination of 4-methoxy-4-methylpentan-2-one using ammonia or a primary amine source (e.g., methylamine) with reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H2) over a catalyst (e.g., Raney nickel). Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., methanol, THF) enhance reaction efficiency.

- pH control : Mildly acidic conditions (pH 4–6) stabilize intermediates.

- Temperature : Room temperature to 60°C to avoid side reactions like over-reduction.

Yields can exceed 70% with optimized stoichiometry and inert atmospheres .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 1.2–1.4 ppm (methyl groups), δ 2.5–3.0 ppm (amine proton), and δ 3.3–3.5 ppm (methoxy group).

- ¹³C NMR : Methoxy carbon at δ 50–55 ppm, quaternary carbon at δ 70–75 ppm.

- IR Spectroscopy : Stretching vibrations at ~3350 cm⁻¹ (N-H), ~2820 cm⁻¹ (C-O in methoxy).

- Mass Spectrometry : Molecular ion peak at m/z 131 (C7H17NO⁺) with fragmentation patterns indicating loss of –OCH3 or –NH2 groups.

Cross-referencing with PubChem data ensures accuracy .

Advanced: How can molecular dynamics (MD) simulations predict the conformational flexibility of this compound in solvent environments?

Answer:

MD simulations using GROMACS or LAMMPS parameterized with the Automated Topology Builder (ATB) can model:

- Solvent interactions : Polar solvents (e.g., water) stabilize the amine group via hydrogen bonding, while non-polar solvents (e.g., hexane) favor compact conformations.

- Torsional angles : The methoxy group’s rotation barrier (~5–10 kJ/mol) influences isomer distribution.

Validation against experimental NMR NOE data or X-ray crystallography (if available) resolves discrepancies .

Advanced: How to resolve contradictions between computational predictions and experimental NMR chemical shifts?

Answer:

Discrepancies often arise from:

- Solvent effects in simulations : Include explicit solvent molecules or use continuum solvation models (e.g., COSMO).

- Protonation state : Ensure simulations match the pH-dependent amine protonation (e.g., –NH2 vs. –NH3⁺).

- DFT refinement : Apply density functional theory (B3LYP/6-31G*) to recalculate shifts with higher accuracy.

Cross-check with PubChem’s computed NMR data for benchmarking .

Intermediate: How does the methoxy group influence nucleophilic substitution reactivity compared to non-methoxy analogs?

Answer:

The methoxy group:

- Electron donation : Activates the aromatic ring (if present) toward electrophilic substitution but deactivates aliphatic positions via steric hindrance.

- Steric effects : Bulky methoxy groups slow SN2 reactions at adjacent carbons.

For example, in halogenation reactions, methoxy derivatives show regioselectivity distinct from methyl or hydroxyl analogs .

Advanced: What strategies achieve enantiomeric purity in this compound synthesis?

Answer:

- Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.

- Enzymatic kinetic resolution : Lipases (e.g., Candida antarctica) selectively acylate one enantiomer.

- Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) and crystallize.

Yields >90% enantiomeric excess (ee) are achievable with iterative optimization .

Basic: What are the primary pharmacological research applications of this compound?

Answer:

- Receptor binding studies : Acts as a structural analog for neurotransmitters (e.g., dopamine, serotonin) due to its amine and methoxy motifs.

- Enzyme inhibition : Screened against monoamine oxidases (MAOs) or cytochrome P450 isoforms.

- Prodrug development : Methoxy groups enhance lipophilicity for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.